molecular formula C14H14F3N3O B4460479 N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No. B4460479
M. Wt: 297.28 g/mol
InChI Key: ZTUDBPSUNLVFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, also known as EF-24, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of curcumin analogs, which are derived from the natural product curcumin found in turmeric. EF-24 has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for future drug development.

Mechanism of Action

N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been shown to exhibit a variety of mechanisms of action, including the inhibition of NF-κB signaling, the induction of apoptosis, and the modulation of oxidative stress. These effects are thought to be mediated through the activation of various signaling pathways, including the MAPK and PI3K/Akt pathways. N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has also been shown to interact with various cellular targets, including transcription factors, enzymes, and receptors, making it a versatile compound for further research.
Biochemical and physiological effects:
N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the modulation of apoptosis. These effects are thought to be mediated through the regulation of various cellular processes, including DNA damage response, oxidative stress, and inflammation. N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments, including its stability and solubility in various solvents. Its synthetic accessibility and low cost also make it an attractive compound for further research. However, N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has some limitations, including its low bioavailability and potential toxicity at higher concentrations. These limitations need to be addressed in future studies to fully understand the potential of N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide as a therapeutic agent.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, including its potential use in the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. Further research is needed to fully understand the mechanisms of action of N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide and its potential targets in various cellular pathways. The development of N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide derivatives with improved bioavailability and efficacy is also an area of interest for future research. Overall, N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has shown promising results in preclinical studies and warrants further investigation as a potential therapeutic agent.

Scientific Research Applications

N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on the anti-inflammatory effects of N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, which have been shown to be mediated through the inhibition of NF-κB signaling. This pathway plays a key role in the regulation of inflammation and immune response, and its dysregulation has been implicated in various diseases such as cancer, arthritis, and neurodegenerative disorders.

properties

IUPAC Name

N-(4-ethylphenyl)-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c1-3-9-4-6-10(7-5-9)18-13(21)11-8-12(14(15,16)17)20(2)19-11/h4-8H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUDBPSUNLVFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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